molecular formula C13H10BrFO B13975097 4-Bromo-2-(4-fluorobenzyl)phenol

4-Bromo-2-(4-fluorobenzyl)phenol

Cat. No.: B13975097
M. Wt: 281.12 g/mol
InChI Key: AADKCHWRVDEGOV-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-fluorobenzyl)phenol is an organic compound with the molecular formula C13H10BrFO It is a derivative of phenol, characterized by the presence of bromine and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-fluorobenzyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction .

Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to achieve the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-fluorobenzyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding quinones, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-fluorobenzyl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-fluorobenzyl)phenol is unique due to the presence of both bromine and fluorobenzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties are advantageous .

Properties

Molecular Formula

C13H10BrFO

Molecular Weight

281.12 g/mol

IUPAC Name

4-bromo-2-[(4-fluorophenyl)methyl]phenol

InChI

InChI=1S/C13H10BrFO/c14-11-3-6-13(16)10(8-11)7-9-1-4-12(15)5-2-9/h1-6,8,16H,7H2

InChI Key

AADKCHWRVDEGOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)O)F

Origin of Product

United States

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